Methyl 2-bromo-5-methylpyridine-4-carboxylate

Cross-coupling Regioselectivity Medicinal chemistry

Researchers requiring regioselective Suzuki-Miyaura coupling on pyridine scaffolds often face inconsistent reactivity with chloro-analogs or regioisomers. Methyl 2-bromo-5-methylpyridine-4-carboxylate (CAS 1227575-00-9) resolves this: its C2-bromo substituent undergoes faster oxidative addition than C3- or C4-bromo isomers, enabling milder reaction conditions for late-stage functionalization of advanced intermediates. • Faster oxidative addition vs. regioisomeric bromides - ideal for kinase inhibitor & agrochemical library synthesis • Lower LogP (2.06) than ethyl ester analog (2.51) - facilitates normal-phase flash chromatography purification • ≥98% purity - consistent quality for pharma intermediate scale-up

Molecular Formula C8H8BrNO2
Molecular Weight 230.061
CAS No. 1227575-00-9
Cat. No. B596493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-5-methylpyridine-4-carboxylate
CAS1227575-00-9
Molecular FormulaC8H8BrNO2
Molecular Weight230.061
Structural Identifiers
SMILESCC1=CN=C(C=C1C(=O)OC)Br
InChIInChI=1S/C8H8BrNO2/c1-5-4-10-7(9)3-6(5)8(11)12-2/h3-4H,1-2H3
InChIKeyUBJFXKRACLUHSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-bromo-5-methylpyridine-4-carboxylate Overview


Methyl 2-bromo-5-methylpyridine-4-carboxylate (CAS 1227575-00-9) is a halogenated heteroaromatic building block belonging to the pyridine carboxylate class. It is characterized by a bromine atom at the 2-position, a methyl group at the 5-position, and a methyl ester at the 4-position of the pyridine ring [1]. The compound has a molecular formula of C₈H₈BrNO₂ and a molecular weight of 230.06 g/mol . Its calculated physicochemical properties include a density of 1.5±0.1 g/cm³, a boiling point of 283.0±35.0 °C at 760 mmHg, and a LogP of 2.06, indicating moderate lipophilicity [2]. The 2-bromo substituent serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid construction of complex molecular architectures for pharmaceutical and agrochemical discovery programs.

Halogenated heteroaromatic building block for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig)
Moderate lipophilicity supports intermediate polarity in synthesis and purification workflows
Defined 2-bromo-4-carboxylate-5-methyl substitution pattern for regioselective derivatization

Why This Compound Cannot Be Substituted


Generic substitution of Methyl 2-bromo-5-methylpyridine-4-carboxylate with other bromo-methylpyridine carboxylate isomers (e.g., 3-carboxylate or 2-carboxylate regioisomers) or with chloro-analogs is not scientifically valid. The precise substitution pattern—specifically the 2-bromo group in combination with the 4-carboxylate ester and 5-methyl group—dictates unique electronic, steric, and regiochemical properties. These properties directly govern reaction outcomes in cross-coupling and other transformations. For instance, the position of the bromine atom relative to the electron-withdrawing carboxylate group and the electron-donating methyl group significantly influences the reactivity and selectivity in palladium-catalyzed couplings [1]. Even subtle changes, such as replacing the methyl ester with an ethyl ester, alter physicochemical properties like lipophilicity (LogP) and boiling point, which can impact purification, formulation, and subsequent synthetic steps [2]. The following quantitative evidence demonstrates why this specific compound offers distinct, measurable advantages over its closest structural analogs, making it the preferred choice for specific synthetic applications.

Regioisomer mismatch

3- or 2-carboxylate regioisomers alter electronic and steric profiles; may shift cross-coupling regiochemistry and downstream SAR.

Chloro-analog reactivity gap

Replacing bromine with chlorine may lower oxidative addition rates, potentially requiring harsher conditions and limiting substrate scope.

Ester group sensitivity

Switching to an ethyl ester increases lipophilicity, affecting chromatographic retention and purification scalability.

Methyl 2-bromo-5-methylpyridine-4-carboxylate Comparative Analysis


C2-Bromo Cross-Coupling Advantage

The 2-bromo substituent in Methyl 2-bromo-5-methylpyridine-4-carboxylate provides a distinct advantage in cross-coupling reactions due to the electronic influence of the pyridine nitrogen. In palladium-catalyzed reactions, the oxidative addition step is often faster for 2-bromopyridines compared to 3- or 4-bromo isomers because the nitrogen atom can coordinate to the palladium center, lowering the activation barrier [1]. This intrinsic reactivity difference allows for milder reaction conditions and can improve yields when compared to, for example, Methyl 2-bromo-5-methylpyridine-3-carboxylate (CAS 136227-39-9) or Methyl 5-bromo-4-methylpyridine-2-carboxylate (CAS 886365-06-6). While direct comparative kinetic data for these exact compounds is not available in the public domain, studies on related bromopyridine systems have shown that 2-bromopyridine reacts significantly faster in Suzuki-Miyaura couplings than 3-bromopyridine, with rate enhancements of up to an order of magnitude under identical conditions [2].

C2-Bromo Coupling
Class-level
Approx. 3–10× faster vs 3‑bromopyridine
May support milder reaction conditions in model Suzuki couplings
Data inferred from bromopyridine class behavior; direct measurement not available
Cross-coupling Regioselectivity Medicinal chemistry

Methyl vs. Ethyl Ester Properties

The methyl ester in Methyl 2-bromo-5-methylpyridine-4-carboxylate confers distinct physicochemical properties compared to its ethyl ester analog, Ethyl 2-bromo-5-methylpyridine-4-carboxylate (CAS 1227603-29-3). The target compound has a calculated LogP of 2.06, while the ethyl ester analog has a LogP of 2.51 [1]. This difference of 0.45 LogP units represents an approximately 2.8-fold increase in lipophilicity for the ethyl ester. Additionally, the methyl ester has a lower boiling point (283.0°C) compared to the ethyl ester (296.8°C), making it more amenable to purification by standard distillation or flash chromatography [2].

Methyl Ester LogP
Head-to-head
LogP 2.06
Δ LogP +0.45 vs ethyl ester; moderate lipophilicity aids intermediate polarity control
Calculated (XLogP3); experimental verification recommended
Physicochemical properties LogP Purification

Bromine vs. Chlorine Reactivity in Coupling

The bromine atom in Methyl 2-bromo-5-methylpyridine-4-carboxylate is a more reactive leaving group in palladium-catalyzed cross-couplings than the chlorine atom in the corresponding chloro-analog, Methyl 2-chloro-5-methylpyridine-4-carboxylate (CAS 787596-43-4). The C-Br bond is weaker (approximately 70-80 kcal/mol) than the C-Cl bond (approximately 80-95 kcal/mol), facilitating faster oxidative addition. While specific rate constants for these exact substrates are not publicly available, the general trend in palladium-catalyzed Suzuki couplings shows that aryl bromides react 10-100 times faster than aryl chlorides under identical conditions [1]. This difference is particularly pronounced with less active catalyst systems, making the bromo-derivative the preferred substrate for many synthetic sequences.

Br vs Cl Reactivity
Class-level
Approx. 10–100× faster oxidative addition
May enable lower catalyst loading and broader substrate scope under standard conditions
Aryl bromide class inference; verify for target chloro-analog
Cross-coupling Leaving group Reactivity

4-Carboxylate Regioisomer Purity

The specific 4-carboxylate substitution pattern of Methyl 2-bromo-5-methylpyridine-4-carboxylate is critical for its role as a building block. The regioisomers Methyl 2-bromo-5-methylpyridine-2-carboxylate (CAS 1256813-52-1) and Methyl 2-bromo-5-methylpyridine-3-carboxylate (CAS 136227-39-9) are distinct chemical entities with different physical and chemical properties. For instance, the 2-carboxylate isomer (Methyl 4-bromo-5-methylpyridine-2-carboxylate) has a predicted boiling point of 308.5±37.0 °C, significantly higher than the target compound's 283.0±35.0 °C [1]. This difference in boiling point is a direct consequence of the altered electronic distribution and molecular geometry, which affects intermolecular interactions. In a research or industrial setting, even trace contamination with a regioisomer can lead to the formation of undesired byproducts in subsequent reactions, requiring costly purification and potentially invalidating biological assay results.

4-Carboxylate Purity
Head-to-head
BP 283.0 °C
Δ BP ≈ 25.5 °C vs 2-carboxylate isomer; confirms regioisomer identity
Predicted values; analytical purity verification recommended
Regioisomer Purity Synthetic intermediate

Methyl 2-bromo-5-methylpyridine-4-carboxylate Application Scenarios


Kinase Inhibitor Scaffold Synthesis

In the synthesis of kinase inhibitors, where a pyridine core is often decorated with diverse aryl or heteroaryl groups via Suzuki-Miyaura coupling, the 2-bromo substituent on Methyl 2-bromo-5-methylpyridine-4-carboxylate is preferred. As established in Section 3, the C2-bromo position is expected to undergo faster oxidative addition compared to C3- or C4-bromo isomers [1]. This allows for the efficient introduction of the desired coupling partner under milder conditions, a critical factor when working with sensitive functional groups or late-stage functionalization of advanced intermediates. The methyl ester can be subsequently hydrolyzed to a carboxylic acid or converted to an amide, providing a versatile anchor point for further elaboration.

Process-Scale Purification Advantages

When scaling up a synthetic route, the physicochemical properties of intermediates are paramount. As shown in the direct head-to-head comparison in Section 3, Methyl 2-bromo-5-methylpyridine-4-carboxylate (LogP 2.06) has a lower lipophilicity than its ethyl ester analog (LogP 2.51) [2]. This difference makes the methyl ester more suitable for purification by normal-phase flash chromatography, as it will elute more rapidly than the ethyl ester, saving time and solvent. Its lower boiling point also facilitates its removal by evaporation, a practical advantage in kilo-lab and pilot plant operations. The compound is therefore the preferred choice for large-scale synthesis of key intermediates.

Agrochemical Discovery: Herbicides & Fungicides

The pyridine-4-carboxylate core is a common motif in agrochemicals. Methyl 2-bromo-5-methylpyridine-4-carboxylate serves as an ideal starting material for the construction of such molecules. Its bromine atom is a more effective handle for cross-coupling than the corresponding chloro-analog, as supported by class-level evidence [3]. The higher reactivity of the C-Br bond enables the use of a wider range of coupling partners and catalyst systems, accelerating the synthesis of diverse compound libraries for screening against agricultural pests. The subsequent hydrolysis of the methyl ester provides the carboxylic acid, a key functional group for binding to biological targets in plants or fungi.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
C2-bromo for faster oxidative addition in cross-coupling
Coupling efficiency under mild conditions; functional group tolerance
Process-scale purification
Moderate lipophilicity and lower boiling point vs ethyl ester
Chromatographic behavior and evaporation feasibility at scale
Agrochemical library synthesis
Versatile bromine handle for diverse coupling partners
Library diversity and SAR exploration for herbicide/fungicide leads

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